6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its naphthalene sulfonamide core, which is substituted with a propoxy group and a pyridin-2-ylmethyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Naphthalene Sulfonation: The initial step involves the sulfonation of naphthalene to introduce the sulfonamide group. This is usually achieved using sulfonating agents like sulfuric acid or chlorosulfonic acid.
Propoxylation: The introduction of the propoxy group is carried out through an etherification reaction. This involves reacting the sulfonated naphthalene with a suitable propylating agent under basic conditions.
Pyridin-2-ylmethyl Substitution: The final step involves the substitution of the sulfonamide group with the pyridin-2-ylmethyl group. This is typically achieved through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridin-2-ylmethyl group may enhance the compound’s binding affinity to its targets, leading to increased potency. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the propoxy and pyridin-2-ylmethyl groups, making it less complex.
6-methoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide: Similar structure but with a methoxy group instead of a propoxy group.
N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide: Lacks the propoxy group.
Uniqueness
6-propoxy-N-[(pyridin-2-yl)methyl]naphthalene-2-sulfonamide is unique due to the presence of both the propoxy and pyridin-2-ylmethyl groups. These substitutions enhance its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H20N2O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-propoxy-N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C19H20N2O3S/c1-2-11-24-18-8-6-16-13-19(9-7-15(16)12-18)25(22,23)21-14-17-5-3-4-10-20-17/h3-10,12-13,21H,2,11,14H2,1H3 |
InChI Key |
PMCPWCLRIILPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.